Elaidic Acid-d17

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Elaidic Acid-d17 is a deuterated form of elaidic acid, a monounsaturated trans fatty acid. It is specifically the 9-trans isomer of oleic acid. The compound is often used as an internal standard for the quantification of elaidic acid by gas chromatography or liquid chromatography-mass spectrometry . Elaidic acid itself is commonly found in partially hydrogenated cooking oils and has been associated with various biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elaidic Acid-d17 is synthesized by the deuteration of elaidic acid. The process involves the incorporation of deuterium atoms into the elaidic acid molecule. This can be achieved through catalytic hydrogenation using deuterium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction conditions typically involve moderate temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The product is then purified through various chromatographic techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Elaidic Acid-d17 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, including epoxides and hydroperoxides.

Reduction: The compound can be reduced to form saturated fatty acids.

Substitution: this compound can undergo substitution reactions where the deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Catalytic hydrogenation using hydrogen gas and a palladium catalyst is commonly used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products:

Oxidation: Epoxides, hydroperoxides, and other oxidized derivatives.

Reduction: Saturated fatty acids.

Substitution: Deuterium-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Elaidic Acid-d17 has several scientific research applications, including:

Chemistry: Used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of elaidic acid.

Industry: Used in the development of high-purity lipid standards for various industrial applications.

Mechanism of Action

Elaidic Acid-d17 exerts its effects through several molecular targets and pathways:

Lipid Metabolism: It influences the synthesis of various lipid mediators, including prostaglandins and thromboxanes.

Cellular Processes: this compound induces apoptosis in human umbilical vein endothelial cells and reduces autophagy in cardiac and hepatic tissues.

Immune Modulation: Recent studies have shown that elaidic acid can enhance antigen presentation and cancer immunity via the ACSL5 pathway.

Comparison with Similar Compounds

Elaidic Acid-d17 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Similar compounds include:

Oleic Acid-d17: The cis isomer of elaidic acid, also used as an internal standard.

Stearic Acid-d17: A saturated fatty acid used in similar analytical applications.

Linoleic Acid-d17: A polyunsaturated fatty acid used in lipid research.

This compound stands out due to its specific trans configuration and its widespread use in analytical chemistry for the quantification of trans fatty acids.

Properties

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

299.6 g/mol |

IUPAC Name |

(E)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |

InChI Key |

ZQPPMHVWECSIRJ-GSLIECEWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

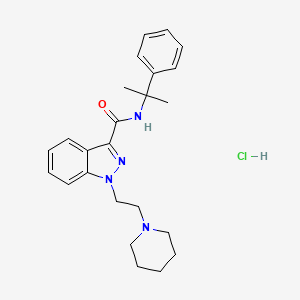

![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)

![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)